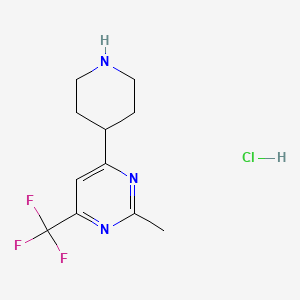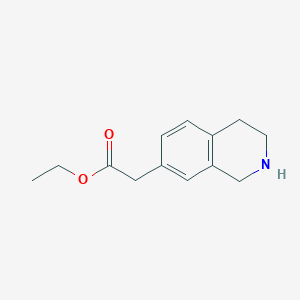
(1,2,3,4-Tetrahydro-isoquinolin-7-yl)-acetic acid ethyl ester
Descripción general
Descripción
“(1,2,3,4-Tetrahydro-isoquinolin-7-yl)-carbamic acid tert-butyl ester” is a chemical compound with the CAS Number: 885270-54-2. It has a molecular weight of 248.32 and its IUPAC name is tert-butyl 1,2,3,4-tetrahydro-7-isoquinolinylcarbamate .
Molecular Structure Analysis
The compound has a linear formula of C14H20N2O2 . The InChI code for this compound is 1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-5-4-10-6-7-15-9-11(10)8-12/h4-5,8,15H,6-7,9H2,1-3H3,(H,16,17) .Physical And Chemical Properties Analysis
The compound is an off-white solid .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Pharmacology
Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-7-yl)acetate, as part of the 1,2,3,4-tetrahydroisoquinoline (THIQ) class, has been extensively studied for its medicinal properties. THIQ derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory , anti-bacterial , anti-viral , anti-fungal , anti-leishmanial , anti-cancer , and anti-malarial effects . These compounds have been synthesized and evaluated for their biological activities, with structure-activity relationship (SAR) studies providing insights into their mechanisms of action.
Antibacterial Applications
A specific THIQ analog was synthesized and demonstrated significant antibacterial properties against various pathogenic bacterial strains. This highlights the potential of Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-7-yl)acetate analogs in developing new antibacterial agents, which could be crucial in the fight against antibiotic-resistant bacteria .
Anti-inflammatory and Neuroprotective Effects
Compounds within the THIQ family have shown promise as anti-inflammatory agents, which could be beneficial in treating diseases like rheumatoid arthritis and multiple sclerosis. Additionally, some THIQ derivatives, including those related to Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-7-yl)acetate, have been identified as potential antineuroinflammatory agents, offering avenues for research into neurodegenerative disorders.
Cancer Research
The anti-cancer properties of THIQ derivatives have been a subject of interest, with studies indicating that these compounds can inhibit the growth and proliferation of cancer cells. This suggests that Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-7-yl)acetate could serve as a lead compound in the development of novel anti-cancer therapies.
Synthetic Chemistry
In synthetic chemistry, THIQ derivatives are utilized as precursors for various alkaloids displaying multifarious biological activities. The C(1)-functionalization of tetrahydroisoquinolines is particularly noteworthy, as it enables the synthesis of biologically active molecules containing the THIQ motif, which are integral in drug development .
Asymmetric Catalysis
THIQ derivatives have broad applications in asymmetric catalysis, serving as chiral scaffolds. This is crucial for the synthesis of optically pure compounds, which are important in the pharmaceutical industry for creating drugs with specific enantiomeric properties .
Drug Development
The THIQ scaffold is considered a ‘privileged structure’ in drug development due to its presence in various natural and synthetic compounds with significant biological activities. Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-7-yl)acetate derivatives could be key in identifying and designing novel biologically active derivatives for a range of therapeutic applications .
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 2-(1,2,3,4-tetrahydroisoquinolin-7-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-2-16-13(15)8-10-3-4-11-5-6-14-9-12(11)7-10/h3-4,7,14H,2,5-6,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAKVHYUFVKUTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC2=C(CCNC2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N5-(1-Cycloheptyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)pyridine-2,5-diamine](/img/structure/B1455035.png)
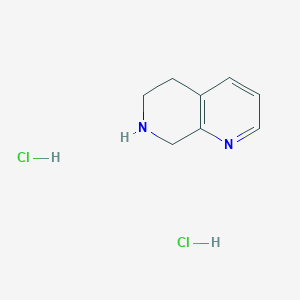
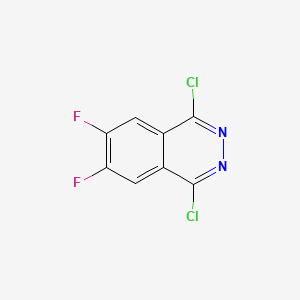
![(1S,5R)-1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1455038.png)



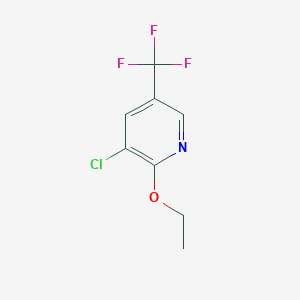
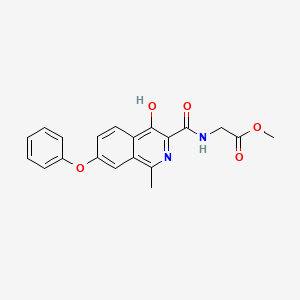
![1-(2,5-Dichloropyrimidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B1455049.png)
![4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1455051.png)
![6-Iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1455053.png)
![Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1455056.png)
